molecular formula C17H20N2O4S2 B5866215 (4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5866215
M. Wt: 380.5 g/mol
InChI Key: IJHRGZUCJUSKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of ethoxyphenyl and thienylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-ethoxyphenyl with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate certain biochemical pathways suggests it could be useful in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products .

Mechanism of Action

The mechanism of action of (4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which underlie its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-23-15-7-5-14(6-8-15)17(20)18-9-11-19(12-10-18)25(21,22)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHRGZUCJUSKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.